2-((Diethylamino)methyl)thiazole-4-carboxylic acid
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Overview
Description
2-((Diethylamino)methyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylamino)methyl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with diethylamine and formaldehyde. One common method is the Mannich reaction, where the thiazole derivative is treated with diethylamine and formaldehyde under acidic conditions to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with substituted functional groups.
Scientific Research Applications
2-((Diethylamino)methyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((Diethylamino)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Another thiazole derivative with similar structural features but different functional groups.
2-(Benzylamino)thiazole-4-carboxylic acid: Contains a benzylamino group instead of a diethylamino group.
2-(Methylthio)thiazole-4-carboxylic acid: Features a methylthio group in place of the diethylamino group.
Uniqueness
2-((Diethylamino)methyl)thiazole-4-carboxylic acid is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)5-8-10-7(6-14-8)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
OEFZSBBWNIJYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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